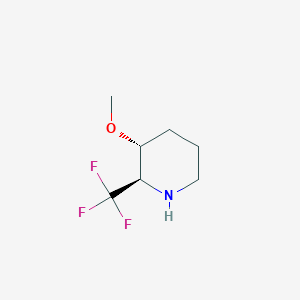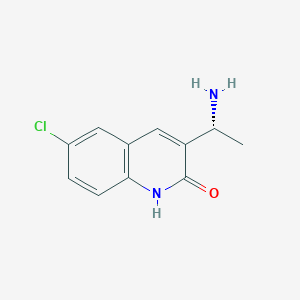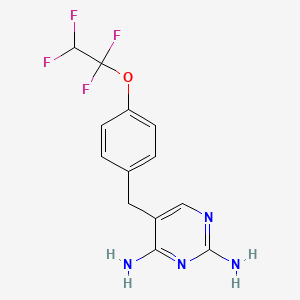
5-(4-(1,1,2,2-Tetrafluoroethoxy)benzyl)pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(1,1,2,2-Tetrafluoroethoxy)benzyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C₁₃H₁₂F₄N₄O and a molecular weight of 316.25 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-(4-(1,1,2,2-Tetrafluoroethoxy)benzyl)pyrimidine-2,4-diamine involves several steps. One common method includes the reaction of 4-(1,1,2,2-Tetrafluoroethoxy)benzyl chloride with pyrimidine-2,4-diamine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃) to facilitate the reaction. The mixture is then heated to a specific temperature to complete the synthesis.
Analyse Des Réactions Chimiques
5-(4-(1,1,2,2-Tetrafluoroethoxy)benzyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Applications De Recherche Scientifique
5-(4-(1,1,2,2-Tetrafluoroethoxy)benzyl)pyrimidine-2,4-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(4-(1,1,2,2-Tetrafluoroethoxy)benzyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .
Comparaison Avec Des Composés Similaires
5-(4-(1,1,2,2-Tetrafluoroethoxy)benzyl)pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde: This compound shares the tetrafluoroethoxybenzyl group but differs in its aldehyde functional group.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar pyridine structure but includes a boronate ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H12F4N4O |
|---|---|
Poids moléculaire |
316.25 g/mol |
Nom IUPAC |
5-[[4-(1,1,2,2-tetrafluoroethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H12F4N4O/c14-11(15)13(16,17)22-9-3-1-7(2-4-9)5-8-6-20-12(19)21-10(8)18/h1-4,6,11H,5H2,(H4,18,19,20,21) |
Clé InChI |
OMDJRDRPDTWJPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CN=C(N=C2N)N)OC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B12988836.png)
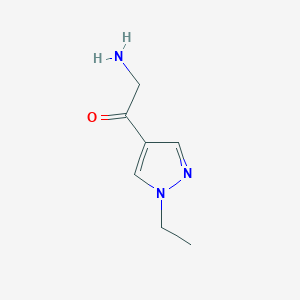

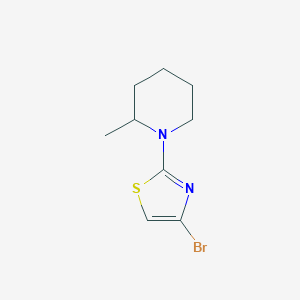
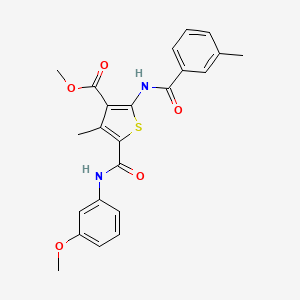
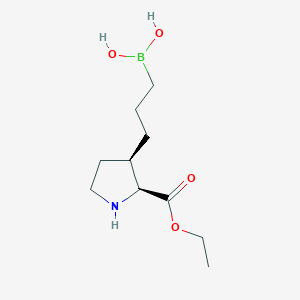

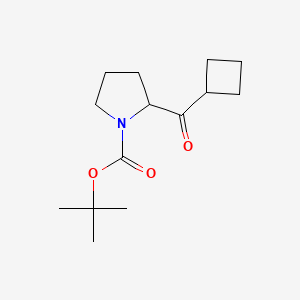
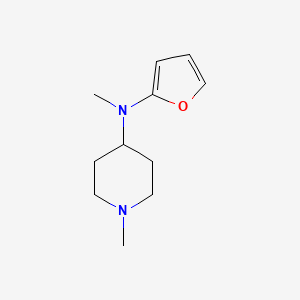
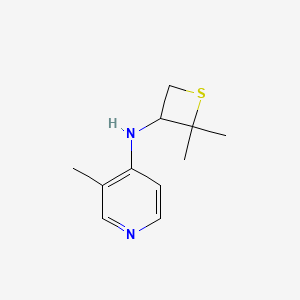
![(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine hydrochloride](/img/structure/B12988890.png)
